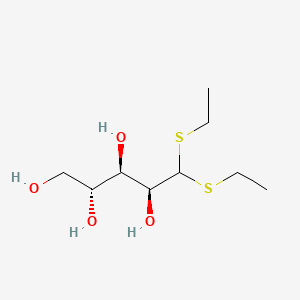
2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of nitro groups at the 2 and 4 positions, a trifluoromethyl group at the alpha position, and a benzyl alcohol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol typically involves multi-step organic reactions. One common method includes the nitration of alpha-(trifluoromethyl)benzyl alcohol to introduce nitro groups at the 2 and 4 positions. This process requires careful control of reaction conditions, such as temperature and the use of nitrating agents like nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of 2,4-dinitro-alpha-(trifluoromethyl)benzaldehyde or 2,4-dinitro-alpha-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2,4-diamino-alpha-(trifluoromethyl)benzyl Alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique functional groups that may impart specific pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways and molecular targets, making the compound of interest for further study.
相似化合物的比较
Similar Compounds
2,4-Dinitrobenzyl Alcohol: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Alpha-(trifluoromethyl)benzyl Alcohol:
2,4-Dinitro-alpha-(methyl)benzyl Alcohol: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical behavior.
Uniqueness
2,4-Dinitro-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the combination of nitro and trifluoromethyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
属性
分子式 |
C8H5F3N2O5 |
|---|---|
分子量 |
266.13 g/mol |
IUPAC 名称 |
1-(2,4-dinitrophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5F3N2O5/c9-8(10,11)7(14)5-2-1-4(12(15)16)3-6(5)13(17)18/h1-3,7,14H |
InChI 键 |
NSFGBBGXGZHKHT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)



